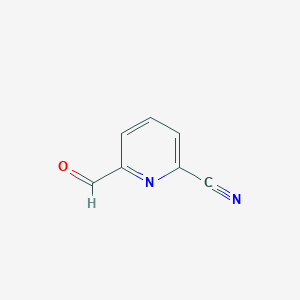

6-Formylpicolinonitrile

Description

Properties

IUPAC Name |

6-formylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXBMWPJUPMZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372718 | |

| Record name | 6-Formylpicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85148-95-4 | |

| Record name | 6-Formylpicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-formylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Formylpicolinonitrile and Its Derivatives

Established Synthetic Pathways to 6-Formylpicolinonitrile

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the manipulation of functional groups on the pyridine (B92270) ring. These methods include the formylation of halogenated precursors, directed formylation reactions, and the oxidation of methyl-substituted pyridines.

Synthesis from Halogenated Pyridine Precursors (e.g., 2,6-Dibromopyridine)

A common and effective strategy for the synthesis of this compound begins with readily available halogenated pyridine precursors. The synthesis of 6-bromo-2-formyl-pyridine from 2,6-dibromopyridine (B144722) serves as a prime example of this approach. In a typical procedure, 2,6-dibromopyridine is treated with n-butyllithium in an ethereal solvent at low temperatures, such as -78°C, to effect a lithium-halogen exchange. This is followed by the introduction of a formylating agent like dimethylformamide (DMF) to introduce the aldehyde functionality. prepchem.com The resulting 6-bromo-2-formyl-pyridine can then be converted to this compound through a cyanation reaction, replacing the bromine atom with a nitrile group.

| Precursor | Reagents | Intermediate | Subsequent Reaction | Product |

| 2,6-Dibromopyridine | 1. n-Butyllithium 2. Dimethylformamide (DMF) | 6-Bromo-2-formyl-pyridine | Cyanation | This compound |

This method offers a regioselective route to the desired product, leveraging the differential reactivity of the halogenated positions on the pyridine ring.

Directed Formylation Strategies (e.g., Vilsmeier-Haack Reactions on Picolinonitrile Derivatives)

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The resulting electrophilic iminium salt then attacks the aromatic ring, leading to formylation after hydrolysis. wikipedia.org

While direct formylation of picolinonitrile (2-cyanopyridine) via the Vilsmeier-Haack reaction typically yields the 5-formyl isomer due to the directing effects of the nitrile group, modifications of this strategy can be envisioned for the synthesis of this compound. This could involve the use of a directing group at the 6-position that facilitates formylation at that site, followed by subsequent removal or transformation of the directing group. The reaction is sensitive to the electronic nature of the substrate, generally favoring electron-rich systems. chemistrysteps.com

Oxidation Routes from Methylpicolinonitrile Analogues

The oxidation of a methyl group to a formyl group provides another direct pathway to formylpicolinonitriles. For instance, the synthesis of 5-formylpicolinonitrile (B43265) has been achieved through the oxidation of 5-methylpicolinonitrile using oxidizing agents like potassium permanganate (B83412) (KMnO₄) under alkaline conditions. A similar strategy can be applied to the synthesis of this compound from 6-methylpicolinonitrile.

The oxidation of methyl-substituted pyridines and related heterocycles to their corresponding aldehydes is a well-established transformation. Various oxidizing agents can be employed, and the choice of reagent and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid.

| Starting Material | Oxidizing Agent | Product |

| 6-Methylpicolinonitrile | e.g., Selenium dioxide, Manganese dioxide | This compound |

| 5-Methylpicolinonitrile | Potassium permanganate (KMnO₄) | 5-Formylpicolinonitrile |

Synthesis of Positional Isomers and Analogues

The synthetic methodologies described above can be adapted to produce a variety of positional isomers and substituted analogues of this compound, which are valuable for structure-activity relationship studies and the development of new chemical entities.

Methodologies for 5-Formylpicolinonitrile Synthesis

As previously mentioned, 5-formylpicolinonitrile is a significant positional isomer. Its synthesis is well-documented and can be achieved through two primary routes:

Vilsmeier-Haack Reaction of Picolinonitrile: The direct formylation of picolinonitrile using the Vilsmeier-Haack reagent (DMF/POCl₃) regioselectively yields 5-formylpicolinonitrile. The reaction proceeds by treating picolinonitrile with the formylating agent, leading to the introduction of the formyl group at the 5-position.

Oxidation of 5-Methylpicolinonitrile: The oxidation of 5-methylpicolinonitrile with potassium permanganate in an alkaline medium provides an alternative route to 5-formylpicolinonitrile. This method is effective for the conversion of the methyl group to the desired aldehyde functionality.

| Synthetic Method | Starting Material | Reagents | Product |

| Vilsmeier-Haack Reaction | Picolinonitrile | DMF, POCl₃ | 5-Formylpicolinonitrile |

| Oxidation | 5-Methylpicolinonitrile | KMnO₄, NaOH | 5-Formylpicolinonitrile |

Synthesis of Chloro-Substituted Formylpicolinonitriles (e.g., 6-Chloro-5-Formylpicolinonitrile)

The synthesis of chloro-substituted formylpicolinonitriles introduces an additional layer of complexity and functionality to the core structure. The synthesis of compounds like 6-chloro-5-formylpicolinonitrile can be approached by combining the strategies for halogenation, formylation, and cyanation.

One potential route could involve the Vilsmeier-Haack formylation of a pre-existing chloro-substituted picolinonitrile. For instance, starting with 6-chloropicolinonitrile, a directed formylation at the 5-position could yield the target molecule. The synthesis of related structures, such as 2-chloro-5-fluoronicotinonitrile, has been reported, starting from 2-chloro-5-fluoronicotinaldehyde. nih.gov This suggests that the conversion of a formyl group to a nitrile in the presence of a chloro substituent is a feasible transformation.

Furthermore, the synthesis of 6-chloro-2(1H)-pyridinol from 2,6-dichloropyridine (B45657) highlights the potential for selective functionalization of dichloropyridines, which could serve as precursors for chloro-substituted formylpicolinonitriles. researchgate.net

Reactivity and Reaction Pathways of 6 Formylpicolinonitrile

Transformations of the Formyl Group

The aldehyde functionality in 6-formylpicolinonitrile is a key site for various chemical modifications, including oxidation, condensation, reduction, and fluorination.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of this compound can be readily oxidized to a carboxylic acid, yielding 6-cyanopicolinic acid. This transformation is a common and important reaction in organic synthesis. libretexts.org Various oxidizing agents can be employed for this purpose.

Commonly used reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4), which are considered strong oxidants. masterorganicchemistry.com Other reagents such as pyridinium (B92312) chlorochromate (PCC) in dimethylformamide (DMF) can also effect this transformation. masterorganicchemistry.com Additionally, milder and more selective methods have been developed, such as the use of Oxone as the sole oxidant or organocatalytic systems like N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org The choice of oxidant often depends on the desired reaction conditions and the presence of other functional groups in the molecule. masterorganicchemistry.comorganic-chemistry.org

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Oxidizing Agent (e.g., KMnO4, H2CrO4, PCC) | 6-Cyanopicolinic acid |

Condensation Reactions for Imine Formation and Subsequent Cyclizations

The formyl group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org This reaction is typically reversible and involves the formation of a carbinolamine intermediate, followed by the elimination of water. rsc.orglibretexts.org The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.org

The formation of imines is a crucial step in many synthetic pathways, as the imine itself can be an intermediate for subsequent cyclization reactions. nih.gov For instance, the newly formed imine can react with other nucleophiles present in the reaction mixture or undergo intramolecular reactions to form heterocyclic structures. The reversibility of imine formation allows for dynamic combinatorial chemistry and the synthesis of complex molecules. rsc.orgnih.gov The specific outcome of the reaction, whether it leads to a stable imine or a cyclized product, depends on the reaction conditions and the nature of the amine used. nih.gov

Table 2: Imine Formation from this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Primary Amine (R-NH2) | Acid (e.g., H+) | Imine (6-(iminomethyl)picolinonitrile derivative) |

Reduction Pathways of the Aldehyde Moiety

The aldehyde group in this compound can be reduced to a primary alcohol, (6-cyanopyridin-2-yl)methanol. This transformation can be achieved using various reducing agents. Common hydride-based reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this purpose.

Furthermore, aldehydes can be converted to amines through a process called reductive amination. libretexts.org This reaction involves the initial formation of an imine by reacting the aldehyde with an amine, followed by the reduction of the imine to an amine. libretexts.org Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). libretexts.org

Fluorination of the Formyl Group (e.g., to Trifluoromethyl via Aminosulfur Trifluoride Reagents)

The formyl group of an aromatic aldehyde can be converted to a trifluoromethyl group (-CF3). While direct conversion is challenging, this transformation can be achieved through a multi-step process. One common method involves the use of aminosulfur trifluoride reagents, such as diethylaminosulfur trifluoride (DAST). The aldehyde is typically first converted to a dithiane, which is then treated with an oxidative fluorinating agent.

The introduction of a trifluoromethyl group can significantly alter the biological and chemical properties of a molecule. mdpi.com The -CF3 group is known to increase lipophilicity and metabolic stability, making this a valuable transformation in medicinal chemistry. mdpi.comsoton.ac.uk

Reactions at the Nitrile Moiety

The nitrile group of this compound is another site for chemical reactivity, with hydrolysis being a primary transformation.

Hydrolysis Reactions

The nitrile group (-C≡N) can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This reaction involves the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the nitrile is hydrolyzed to a carboxylic acid. libretexts.orgyoutube.com The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgyoutube.com Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack by water. lumenlearning.comlibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile is hydrolyzed to a carboxylate salt and ammonia. libretexts.org The strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.org Subsequent protonation of the intermediate leads to an amide, which is then further hydrolyzed under the basic conditions to the carboxylate salt. libretexts.orglibretexts.org Acidification of the final solution is necessary to obtain the free carboxylic acid. libretexts.org

Table 3: Hydrolysis of the Nitrile Group

| Starting Material | Conditions | Intermediate | Final Product |

|---|---|---|---|

| Nitrile | Acidic (e.g., H3O+, heat) | Amide | Carboxylic Acid |

| Nitrile | Basic (e.g., NaOH, heat), then Acidic workup | Amide | Carboxylic Acid |

Nucleophilic Additions to the Nitrile Group

The nitrile group (–C≡N) in this compound is a key functional group that readily undergoes nucleophilic addition reactions. libretexts.org The carbon atom of the nitrile is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by various nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl group. libretexts.org

Common nucleophilic addition reactions involving the nitrile group include hydrolysis, reduction, and reactions with organometallic reagents. numberanalytics.com

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. wikipedia.org The reaction proceeds through the formation of an amide intermediate. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the addition of two hydride ions to the carbon-nitrogen triple bond. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.org

The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon atom, leading to the formation of an intermediate imine anion. ucalgary.ca This intermediate can then be protonated or undergo further reactions depending on the specific reactants and conditions. ucalgary.ca

Electrophilic and Nucleophilic Substitutions on the Pyridine (B92270) Ring System

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Regioselectivity Control in Pyridine Ring Functionalization

The position of substituents on the pyridine ring directs the regioselectivity of further functionalization. In pyridine, electrophilic substitution is generally difficult due to the deactivating effect of the nitrogen atom. uoanbar.edu.iq When it does occur, it typically favors the 3- and 5-positions, which are less electron-deficient than the 2-, 4-, and 6-positions. uoanbar.edu.iqquora.com

Conversely, nucleophilic aromatic substitution is favored at the 2-, 4-, and 6-positions, as these positions can better stabilize the negative charge of the Meisenheimer intermediate through resonance, including a resonance structure where the negative charge is on the electronegative nitrogen atom. stackexchange.comquora.commatanginicollege.ac.in The presence of the electron-withdrawing formyl and nitrile groups at the 2- and 6-positions of this compound would further activate these positions towards nucleophilic attack.

Oxidation of the Pyridine Nitrogen (N-Oxidation)

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, peracetic acid), hydrogen peroxide, or other specialized reagents. arkat-usa.orggoogle.comorganic-chemistry.org The resulting N-oxide has altered reactivity compared to the parent pyridine. matanginicollege.ac.in

The formation of the N-oxide can activate the pyridine ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. matanginicollege.ac.in The oxygen atom can donate electron density back into the ring, making it more susceptible to electrophilic attack, while also stabilizing the intermediate in nucleophilic substitution. matanginicollege.ac.inyoutube.com This strategy is often employed to introduce substituents that are otherwise difficult to incorporate directly onto the pyridine ring. wikipedia.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in organic synthesis for achieving molecular diversity and complexity efficiently. nih.govnih.gov this compound, with its multiple reactive sites, is an excellent candidate for use in MCRs.

Optimization of Regioselectivity and Stereoselectivity

Achieving high levels of regioselectivity and stereoselectivity is a critical challenge in MCRs. mdpi.com The specific substitution pattern of the reactants and the reaction conditions are key factors in controlling the outcome. nih.gov In the context of this compound, the distinct reactivity of the formyl and nitrile groups, along with the electronic properties of the pyridine ring, can be exploited to direct the reaction pathway. For instance, the formyl group can readily form imines with primary amines, which can then participate in subsequent cyclization or addition reactions.

Computational studies, such as those employing molecular electron density theory (MEDT), can provide insights into the reaction mechanism and help predict the regioselectivity and stereoselectivity of cycloaddition reactions. nih.govrsc.org

Application in Heterocycle Synthesis

MCRs are widely used for the synthesis of a vast array of heterocyclic compounds. researchgate.netfrontiersin.orgrsc.org Arylformylacetonitriles, a class of compounds to which this compound belongs, are valuable synthons in MCRs for constructing five- and six-membered heterocycles like pyrroles, pyrazoles, and pyridines. researchgate.net The strategic combination of this compound with other reactants in an MCR can lead to the rapid assembly of complex, polycyclic, and spiro-heterocyclic systems. rsc.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies in 6 Formylpicolinonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed analysis of the molecular structure of 6-formylpicolinonitrile through NMR spectroscopy requires specific experimental data.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

Information on the chemical shifts (δ), coupling constants (J), and multiplicities of the protons and carbons in the this compound molecule is not available in the searched literature. Such data is fundamental for assigning the specific resonances to the aromatic protons, the formyl proton, and the various carbon atoms within the pyridine (B92270) ring and the nitrile and formyl groups.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

The correlations between protons and carbons, which are elucidated through 2D NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for confirming the connectivity of the molecule. No such experimental data or analysis for this compound was found.

Solvent Effects in NMR Analysis

The choice of deuterated solvent can influence the chemical shifts of protons in an NMR spectrum. However, without any published spectra for this compound, a discussion on solvent effects on its analysis cannot be conducted.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides key information on the molecular weight and fragmentation of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS data provides the exact mass of the molecular ion, which confirms the elemental composition. While the nominal mass is known, no experimental HRMS data for this compound, which would provide its exact mass to several decimal places, was located.

Hyphenated Techniques (e.g., LC-MS) for Purity Assessment and Degradation Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for assessing the purity of a compound and studying its degradation products. A detailed analysis requires information on the retention time, the mass-to-charge ratio (m/z) of the parent ion, and the fragmentation patterns of any impurities or degradation products. This information was not found in the available literature for this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups within a molecule. nist.gov These techniques probe the quantized vibrational energy states of molecular bonds, providing a unique "fingerprint" of the compound. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending in its chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, the key functional groups are the aldehyde (formyl), the nitrile, and the substituted pyridine ring.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to these groups. The aldehyde group gives rise to two characteristic signals: a strong C=O stretching vibration and a weaker C-H stretching vibration. The nitrile group (C≡N) has a sharp, medium-intensity absorption in a region with few other interfering peaks. The aromatic pyridine ring exhibits several vibrations, including C-H stretching and C=C/C=N ring stretching modes.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak to Medium |

| Aldehyde | C=O Stretch | ~1700 - 1720 | Strong |

| Nitrile | C≡N Stretch | ~2220 - 2240 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |

This table is based on characteristic frequencies for the specified functional groups, as direct experimental spectra for this compound were not available in the provided search results.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. ambeed.com While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability of the electron cloud around the molecule. ambeed.com This selection rule difference often means that vibrations weakly observed in IR may be strongly observed in Raman, and vice versa.

For this compound, the C≡N stretch and the symmetric vibrations of the aromatic ring are expected to produce strong and easily identifiable Raman signals. The carbonyl (C=O) stretch, while strong in the IR spectrum, will also be present in the Raman spectrum. The low-frequency region of the Raman spectrum can provide information about the lattice vibrations of the crystalline solid, which is useful for studying polymorphism. masterorganicchemistry.com

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | ~2220 - 2240 | Strong |

| Aldehyde | C=O Stretch | ~1700 - 1720 | Medium |

This table is based on characteristic frequencies for the specified functional groups, as direct experimental spectra for this compound were not available in the provided search results.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. researchgate.net This absorption promotes electrons from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy empty orbital, such as the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The structure of this compound contains a conjugated system composed of the pyridine ring, the formyl group, and the nitrile group. This extended π-system allows for several types of electronic transitions. The most significant are:

π → π* transitions: These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to conjugation, the energy gap is lowered, and these transitions are expected to occur in the near-UV region.

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to a π* antibonding orbital. researchgate.net These transitions occur at longer wavelengths (lower energy) than π → π* transitions.

The absorption spectrum of pyridine itself shows a primary band around 250-260 nm. nist.govresearchgate.net The presence of the electron-withdrawing formyl and nitrile groups in conjugation with the ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

Table 3: Expected UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Conjugated Pyridine System | ~250 - 320 |

This table is based on the analysis of similar pyridine derivatives and general principles of electronic spectroscopy, as direct experimental spectra for this compound were not available in the provided search results. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique involves diffracting a beam of X-rays off a single crystal of the material. By analyzing the diffraction pattern, researchers can construct a model of the electron density and, from that, infer the exact positions of atoms, their bond lengths, bond angles, and torsional angles. mdpi.com

A crystallographic analysis of this compound would provide invaluable structural information, including:

Confirmation of the planarity of the pyridine ring.

Precise bond lengths for the C=O, C≡N, and various C-C and C-N bonds within the molecule.

The conformation of the formyl group relative to the pyridine ring.

Details of intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

While specific crystallographic data for this compound is not publicly available in the search results, analysis of related pyridine derivatives shows that such molecules often form ordered crystal lattices stabilized by hydrogen bonds and other intermolecular forces. mdpi.com

Table 4: Structural Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Information Yielded |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | Exact measurements of all intramolecular distances and angles. |

This table describes the type of data that X-ray crystallography provides. Specific experimental values for this compound are not available in the provided search results.

Computational and Theoretical Studies on 6 Formylpicolinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net For 6-Formylpicolinonitrile, DFT calculations provide a detailed picture of its molecular and electronic characteristics.

Molecular Geometry Optimization and Electronic Structure Analysis

Through DFT calculations, typically using methods like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), the optimized molecular geometry of this compound in its ground state can be determined. researchgate.netnih.gov This process identifies the most stable arrangement of its atoms in space.

The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides foundational information on bond lengths and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons in a reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |

Prediction of Reactivity and Reaction Mechanisms (e.g., Fukui Indices for Electrophilic Sites)

The Fukui function is a concept rooted in DFT that helps to predict the most likely sites for nucleophilic and electrophilic attack within a molecule. wikipedia.org It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org

For this compound, calculating the condensed Fukui functions for each atom can pinpoint the regions most susceptible to attack. The Fukui function, f(r), helps identify sites for:

Nucleophilic attack (f+(r)) : Regions where the molecule is most likely to accept an electron.

Electrophilic attack (f-(r)) : Regions where the molecule is most likely to donate an electron.

This analysis is invaluable for understanding and predicting the regioselectivity of reactions involving this compound. For instance, identifying the atom with the highest f+(r) value would indicate the most probable site for a nucleophile to attack. researchgate.net

| Reactivity Descriptor | Information Provided | Application to this compound |

| Fukui Function (f(r)) | Identifies local reactivity within a molecule. | Predicts the most reactive sites for various chemical transformations. |

| f+(r) | Indicates susceptibility to nucleophilic attack. | Highlights the atoms most likely to be attacked by electron-rich species. |

| f-(r) | Indicates susceptibility to electrophilic attack. | Pinpoints the atoms most likely to react with electron-deficient species. |

Studies on Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can also predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. nih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra. organicchemistrydata.org

Vibrational Frequencies: The calculation of vibrational frequencies using DFT methods can predict the infrared (IR) and Raman spectra of this compound. nih.gov By comparing the calculated frequencies with experimental spectra, researchers can confirm the molecular structure and identify characteristic vibrational modes associated with its functional groups (e.g., the formyl and nitrile groups).

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

For this compound, MD simulations could be employed to:

Study its conformational dynamics, revealing how different parts of the molecule move and flex over time.

Investigate its behavior in different solvents, showing how solvent molecules arrange themselves around the solute and affect its properties. researchgate.net

Simulate its interaction with larger biological molecules, such as proteins or nucleic acids, to understand potential binding modes and interactions at an atomic level. nih.gov

The insights from MD simulations are crucial for understanding how this compound behaves in a more complex, realistic environment beyond the gas phase or a single optimized structure. aiche.org

Investigation of Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with each other governs the formation of larger, organized structures known as supramolecular assemblies. nih.gov Computational methods are instrumental in understanding the nature and strength of the intermolecular forces that drive this self-assembly process. researchgate.netrsc.org

For this compound, several types of intermolecular interactions could be significant:

Hydrogen Bonding: The presence of the formyl group and the nitrogen atom in the pyridine (B92270) ring could lead to the formation of hydrogen bonds.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The polar nature of the formyl and nitrile groups will result in dipole-dipole interactions between molecules.

Computational studies can quantify the energy of these interactions and explore how they lead to the formation of specific crystal packing arrangements or other supramolecular structures. researchgate.netnih.gov Understanding these interactions is key to predicting and controlling the solid-state properties of this compound.

Coordination Chemistry and Ligand Design with 6 Formylpicolinonitrile Derivatives

Design and Synthesis of 6-Formylpicolinonitrile-Based Ligands

The strategic placement of donor atoms and functional groups on the this compound scaffold allows for the creation of ligands with specific denticities and electronic properties, tailored for complexing with various metal centers.

Imidazo[1,5-a]pyridine-Oxazoline Pro-ligands

The synthesis of complex heterocyclic systems such as imidazo[1,5-a]pyridines often involves the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophiles. researchgate.netbeilstein-journals.orgnih.govrsc.org For instance, imidazo[1,5-a]pyridines can be efficiently prepared through the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in a polyphosphoric acid medium. beilstein-journals.org This class of compounds is significant in medicinal chemistry and has been utilized in the generation of pincer and heterocyclic carbene ligands for transition metal catalysis. beilstein-journals.orgnih.gov

Similarly, chiral pyridine (B92270) bis(oxazoline) ligands, commonly known as Pybox ligands, are well-established as highly effective tridentate ligands in asymmetric catalysis. nih.gov Their synthesis typically involves the reaction of a pyridine dicarbonitrile, such as 2,6-pyridinedicarbonitrile, with a chiral amino alcohol. nih.gov While specific synthesis of an imidazo[1,5-a]pyridine-oxazoline pro-ligand directly from this compound is not detailed in the available literature, the established synthetic routes for both individual moieties suggest a potential pathway. This would likely involve a multi-step process starting with the modification of the formyl group of this compound into an amine, followed by cyclization to form the imidazo[1,5-a]pyridine (B1214698) core, and subsequent functionalization to incorporate the oxazoline (B21484) ring.

Schiff Base Ligands from the Formyl Group

The formyl group of this compound is a prime site for the synthesis of Schiff base ligands. Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net These compounds are exceptionally versatile ligands in coordination chemistry due to the presence of the imine (C=N) nitrogen, which can coordinate to metal ions. libretexts.orgnanobioletters.com

The general synthesis of Schiff base metal complexes is a well-documented process. researchgate.net A rational synthetic approach to Schiff bases derived from a related compound, 6-formyl-3-(4-methoxyphenyl)picolinonitrile, has been reported, highlighting the utility of the formylpyridine-2-carbonitrile scaffold in creating complex ligands. researchgate.net The synthesis typically involves the direct reaction of the aldehyde with a selected primary amine in an appropriate solvent, often with gentle heating. The resulting Schiff base ligand, containing the pyridine nitrogen, the imine nitrogen, and the nitrile group, can then be used to form metal complexes. The properties of the resulting ligand and its subsequent metal complex can be tuned by varying the substituent on the primary amine. nanobioletters.com

Modifications for Tailored Denticity and Electronic Properties

The modification of ligands to fine-tune their properties for specific applications is a cornerstone of coordination chemistry. For ligands derived from this compound, modifications can be introduced to alter their denticity (the number of donor atoms that can bind to a central metal ion) and electronic properties.

The denticity can be increased by introducing additional donor groups. For example, by reacting the formyl group with a diamine, a potentially tetradentate ligand can be formed. The electronic properties, which influence the strength and nature of the metal-ligand bond, can be adjusted by introducing electron-donating or electron-withdrawing groups onto the pyridine ring or the substituents of the Schiff base. These modifications can impact the photophysical properties of the resulting metal complexes, such as their absorption and emission spectra. researchgate.net The ability to make sophisticated structural modifications is advantageous for mimicking the active sites of metalloenzymes and developing new catalysts. nih.gov

Formation and Characterization of Metal Complexes

Once synthesized, the this compound-based ligands can be reacted with various metal salts to form coordination complexes. The characterization of these complexes provides insight into their structure, bonding, and potential applications.

Coordination Geometry and Stereochemistry

The coordination number and the geometry of a metal complex are determined by several factors, including the size of the central metal ion, its electronic configuration, and the steric and electronic properties of the ligands. uni-siegen.delibretexts.org Transition metal complexes exhibit a variety of coordination geometries, with four-coordinate (tetrahedral or square planar) and six-coordinate (octahedral) being the most common. libretexts.orgntu.edu.sg

For ligands derived from this compound, the coordination geometry will depend on the specific ligand structure and the metal ion. For instance, a bidentate Schiff base ligand coordinating through the pyridine and imine nitrogens might form a tetrahedral or square planar complex with a metal(II) ion, depending on the metal's d-electron count and the ligand field strength. ntu.edu.sg If other coordinating groups are present, or if the ligand is designed to be tridentate or tetradentate, higher coordination numbers like five or six (trigonal bipyramidal or octahedral) can be achieved. iupac.org For example, six-coordinate complexes typically adopt an octahedral shape. ntu.edu.sg The stereochemistry of the complex, including the potential for cis/trans isomerism in square planar and octahedral complexes, is also a critical aspect of their characterization. ntu.edu.sg

Metal-Ligand Bonding Analysis

Understanding the nature of the metal-ligand bond is crucial for explaining the properties and reactivity of coordination complexes. The interaction between a metal and a ligand can be described using various theoretical models, including valence bond theory and molecular orbital theory. dalalinstitute.com

Experimentally, techniques such as X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) can provide detailed information about the electronic structure and the nature of metal-ligand bonding. nih.gov For instance, the pre-edge features in an Fe K-edge XAS spectrum can reveal information about the metal-d orbital character in unoccupied molecular orbitals, highlighting the covalency of the metal-ligand interaction. nih.gov

Computational methods, particularly density functional theory (DFT), are powerful tools for analyzing metal-ligand bonding. researchgate.net DFT calculations can be used to model the geometry of the complex and to analyze the molecular orbitals, providing a quantitative description of the sigma-donation from the ligand to the metal and any pi-backbonding from the metal to the ligand. dalalinstitute.comdalalinstitute.com This analysis helps in understanding the electronic distribution within the complex and correlating it with its observed spectroscopic and reactive properties. researchgate.net

Structure-Activity Relationships in this compound Metal Complexes

The design of ligands is a fundamental aspect of controlling the properties of coordination complexes. uni-wuerzburg.denih.gov For this compound derivatives, the strategic placement of functional groups can tune the electronic and steric environment around a metal center, thereby influencing the complex's reactivity and selectivity in catalytic processes. uni-wuerzburg.de

Applications of this compound Coordination Compounds

The unique structural features of this compound make its coordination compounds valuable in a range of applications, from catalysis to material science.

The versatility of pyridine-containing ligands in catalysis is well-documented, and complexes derived from this compound are expected to exhibit significant catalytic activity.

Homogeneous Catalysis: Metal complexes of pyridine-containing macrocycles have shown promise in various catalytic transformations, including oxidation reactions and stereoselective C-C and C-O bond-forming reactions. unimi.it The rigid framework provided by the pyridine ring can stabilize high oxidation states of the metal center, which is crucial for many catalytic cycles. unimi.it Iron corrole (B1231805) complexes, for example, have been utilized in a variety of organic synthesis reactions, such as the oxidation and cyclopropanation of olefins. magtech.com.cn

Asymmetric Catalysis: The development of chiral ligands is central to asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.govmdpi.comyoutube.com While C2-symmetric ligands have been historically important, nonsymmetrical ligands are gaining prominence. nih.gov A chiral catalyst, often a metal complex with a chiral organic ligand, modifies the reaction pathway to favor the formation of one enantiomer. nih.gov The design of such catalysts often involves creating a specific chiral environment around the metal center. mdpi.com Proline-catalyzed aldol (B89426) reactions are a classic example of asymmetric organocatalysis, where the catalyst's stereochemistry dictates the product's stereochemistry through a well-defined transition state. youtube.com Polymeric nanoreactors can also be employed to create confined environments for catalytic reactions, enhancing selectivity. academie-sciences.fr

Photocatalysis: Chiral-at-metal complexes have emerged as effective catalysts in asymmetric photoredox catalysis. uni-marburg.de These complexes can absorb visible light and initiate electron transfer processes while simultaneously providing a chiral environment to control the stereochemical outcome of the reaction. uni-marburg.de This approach has been successfully applied to enantioselective alkylations and other transformations. uni-marburg.de

The interaction of metal complexes with biological molecules is a cornerstone of bioinorganic chemistry. wiley.com Luminescent lanthanide complexes, for instance, are widely used as probes for nucleic acid recognition and for in vitro diagnostics. nih.gov Polydentate ligands are often employed to enhance the stability of these complexes under physiological conditions. nih.gov The study of how these complexes bind to and interact with biomolecules like DNA and proteins provides valuable insights for the development of diagnostic and therapeutic agents. wiley.comnih.gov

The ability of this compound to act as a linker molecule makes it a valuable component in the construction of advanced materials.

Coordination Polymers: These are extended structures formed by the self-assembly of metal ions and organic ligands. mdpi.comnih.govmdpi.com The dimensionality and topology of coordination polymers can be controlled by the coordination geometry of the metal ion and the nature of the bridging ligand. mdpi.commdpi.com These materials have potential applications in catalysis, sorption, and as magnetic materials. mdpi.com

Luminescent Lanthanide Complexes: Lanthanide ions, when incorporated into coordination polymers, can exhibit unique photophysical properties, such as sharp emission bands and long fluorescence lifetimes. rsc.orgmdpi.com These luminescent materials have applications in photonic devices, sensors, and bio-imaging. rsc.orgmdpi.comkoreascience.kr The design of the organic ligand is crucial for sensitizing the lanthanide ion's luminescence through an "antenna effect," where the ligand absorbs light and efficiently transfers the energy to the metal center. koreascience.kr

Applications of 6 Formylpicolinonitrile and Its Derivatives in Catalysis

Transition Metal Catalysis

The pyridine (B92270) nitrogen of 6-formylpicolinonitrile and its derivatives provides a strong coordination site for a variety of transition metals. The formyl and nitrile groups can be further modified to create multidentate ligands that enforce specific geometries and electronic properties on the metal center, thereby tuning its catalytic activity and selectivity.

Rhodium-Catalyzed Hydroboration Reactions

Derivatives of this compound have been instrumental in the development of novel ligands for rhodium-catalyzed asymmetric hydroboration reactions. In one study, this compound served as the starting material for the synthesis of a series of chiral carbene-oxazoline pro-ligands. These ligands, featuring two chiral centers, were then used to prepare enantiomerically pure rhodium(I) complexes. These complexes demonstrated high activity and selectivity in the asymmetric hydroboration of styrenes. chemrxiv.org

The reaction proceeds under mild conditions and is compatible with a range of functional groups on the styrene (B11656) substrate. The resulting chiral boronic esters can be oxidized to furnish valuable chiral secondary alcohols in good yields and with high enantioselectivity. chemrxiv.org The choice of solvent was found to significantly impact the enantioselectivity of the reaction, with dichloromethane (B109758) proving to be the optimal solvent. chemrxiv.org

Table 1: Rhodium-Catalyzed Asymmetric Hydroboration of Styrenes using a this compound-Derived Ligand

| Substrate (Styrene Derivative) | Product (Chiral Alcohol) Yield (%) | Enantiomeric Excess (ee, %) |

| Styrene | 72 | 91 |

| 4-Methylstyrene | 75 | 92 |

| 4-Methoxystyrene | 68 | 90 |

| 4-Chlorostyrene | 70 | 93 |

| 4-Trifluoromethylstyrene | 65 | 96 |

Data compiled from a study on rhodium(I)-NHC catalyzed hydroboration. chemrxiv.org The reaction conditions typically involved the use of a rhodium(I) complex with a ligand derived from this compound in dichloromethane at room temperature.

Gold and Carbene Relay Catalysis

While direct applications of this compound derivatives in gold and carbene relay catalysis are not yet extensively reported, the structural motifs present in its derivatives suggest potential for such catalytic systems. Gold catalysts, often stabilized by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are powerful tools for activating alkynes and allenes. Relay catalysis, where one catalyst generates an intermediate that is then acted upon by a second catalyst, allows for complex transformations in a single pot.

Picolinonitrile-based ligands, with their combination of a coordinating pyridine nitrogen and an electron-withdrawing nitrile group, could modulate the electronic properties of a gold center. Furthermore, the formyl group of this compound can be readily converted into various functional groups, including those that could anchor a secondary catalyst, such as a carbene precursor, for relay catalysis. The development of such bifunctional ligands derived from this compound could lead to novel gold and carbene relay catalytic systems for advanced organic synthesis.

Ruthenium-Catalyzed Hydrogenation Studies

Ruthenium complexes are highly effective catalysts for a wide range of hydrogenation and transfer hydrogenation reactions. The catalytic activity of these complexes is heavily influenced by the ligand sphere around the ruthenium center. Pincer-type ligands, which bind to the metal in a tridentate fashion, are particularly effective in creating stable and highly active ruthenium hydrogenation catalysts. nih.gov

Although direct examples of this compound-derived ligands in ruthenium-catalyzed hydrogenation are not prominent in the literature, the potential is evident. The picolinonitrile framework can be elaborated into tridentate ligands. For instance, the formyl group can be condensed with amines to create imine-based pincer ligands. The electronic properties of the nitrile group would influence the electron density at the ruthenium center, thereby affecting its ability to activate hydrogen and reduce substrates. Studies on ruthenium complexes with other pyridine-based ligands have shown that such modifications can have a profound impact on catalytic efficiency and selectivity. nih.govmdpi.comrsc.org

Copper(I)-Catalyzed Photocatalytic Transformations

Copper(I) complexes have emerged as attractive photocatalysts due to the low cost and abundance of copper. These complexes, when excited by visible light, can engage in single-electron transfer processes to initiate a variety of organic transformations. beilstein-journals.orgdntb.gov.uaresearchgate.net The performance of these photocatalysts is critically dependent on the nature of the ligands coordinated to the copper(I) center.

Ligands derived from this compound are promising candidates for this area of catalysis. The pyridine-nitrile scaffold can be incorporated into bidentate or tridentate ligand designs, which are known to form stable and photophysically active copper(I) complexes. nih.gov The formyl group provides a handle for further functionalization, allowing for the fine-tuning of the steric and electronic properties of the ligand. This could lead to the development of new copper(I) photocatalysts with enhanced stability, tailored redox potentials, and improved catalytic efficiency for a range of photocatalytic reactions, including atom transfer radical addition (ATRA) and cross-coupling reactions. beilstein-journals.org

Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in organic synthesis. The formyl group of this compound makes it a potential substrate for certain types of organocatalytic transformations.

Enamine Catalysis

Enamine catalysis is a mode of organocatalysis where a primary or secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. organic-chemistry.orgnih.govnih.gov This enamine can then participate in a variety of asymmetric reactions, such as Michael additions and aldol (B89426) reactions.

The formyl group of this compound makes it a suitable substrate for enamine catalysis. In the presence of a chiral secondary amine catalyst, this compound can be converted into a chiral enamine. This nucleophilic intermediate could then react with various electrophiles, such as α,β-unsaturated aldehydes or ketones, in a stereocontrolled manner. The resulting product, after hydrolysis of the enamine, would be a functionalized picolinonitrile derivative with newly formed stereocenters. The electron-withdrawing nature of the pyridine ring and the nitrile group would likely influence the reactivity of the enamine intermediate. This approach offers a potential route to a wide range of chiral, nitrogen-containing heterocyclic compounds.

Organo-SOMO Catalysis

Organo-SOMO (Singly Occupied Molecular Orbital) catalysis is a strategy that involves the single-electron oxidation of a transiently formed enamine, derived from an aldehyde and a chiral amine catalyst. princeton.eduprinceton.edu This process generates a 3π-electron radical cation, which can engage in a variety of enantioselective transformations. princeton.edu This mode of activation has been successfully applied to achieve asymmetric α-vinylation, allylation, and cyclization of aldehydes. princeton.eduprinceton.edursc.org However, literature searches did not identify any instances where this compound was used as the aldehyde substrate in such reactions.

Merging Photoredox and Organocatalysis

A powerful strategy in modern synthesis involves the merger of photoredox catalysis with organocatalysis to enable previously challenging transformations. nih.govnih.govdartmouth.edu This dual catalytic system typically uses a photosensitizer, such as Ru(bpy)₃Cl₂, to generate radical species under visible light, which then couple with an organocatalytically generated intermediate. nih.govnih.govprinceton.edu This approach has been famously used for the direct asymmetric α-alkylation of aldehydes. nih.govdartmouth.edu Despite the utility of this methodology with various aldehydes, no research has been found that applies it to this compound.

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis is a broad and vital field focused on the synthesis of enantioenriched compounds. nih.gov It employs chiral catalysts, which can be metal complexes or small organic molecules (organocatalysts), to control the stereochemical outcome of a reaction. nih.gov These methods are crucial for producing chiral molecules, which are of high importance in pharmaceuticals and materials science. While picolinonitrile derivatives serve as intermediates in some chemical syntheses, there is no specific mention of this compound or its derivatives being used as key components in the development of novel asymmetric catalytic methods for enantioselective transformations.

Development of Adaptive Catalytic Systems

Adaptive catalytic systems represent a sophisticated area of research where catalysts are designed to change their structure or activity in response to the reaction environment or specific intermediates, often mimicking the behavior of enzymes. ustc.edu.cn This can involve flexible ligand frameworks or dynamic covalent interactions to optimize catalytic efficiency and selectivity. This is a developing field, and while various molecular scaffolds are being explored, there is no documented research on the integration of this compound into the design of such adaptive systems.

Biological Evaluation and Medicinal Chemistry Applications of 6 Formylpicolinonitrile Derivatives

Anticancer Activity Studies

The quest for novel and effective anticancer agents has led researchers to explore a wide array of chemical structures. Derivatives of 6-formylpicolinonitrile have shown promise in this area, with studies focusing on their impact on cancer cell metabolism, ability to induce programmed cell death, and direct cytotoxic effects on various cancer cell lines.

Inhibition of Cancer Cell Metabolism

Recent research has highlighted the potential of 6-formylpyridyl urea (B33335) derivatives, which are structurally related to this compound, as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov The FGF19/FGFR4 signaling pathway is a known driver in the progression of hepatocellular carcinoma (HCC). nih.gov By targeting this receptor, these derivatives can disrupt the aberrant signaling that promotes cancer cell growth and proliferation. The inhibition of such a critical pathway underscores the potential of these compounds to interfere with the metabolic processes that fuel cancer cells.

Apoptosis Induction Mechanisms

While direct studies on the apoptosis induction mechanisms of this compound are not extensively documented, research on analogous compounds provides valuable insights. For instance, nucleoside analogs, another class of compounds used in cancer therapy, are known to induce apoptosis by causing DNA damage during replication, which in turn activates cellular signaling pathways that lead to programmed cell death. nih.gov Similarly, purine (B94841) analogs have also been shown to induce apoptosis in leukemia cells. nih.gov Although not directly about this compound, these findings with other nitrogen-containing heterocycles suggest a potential avenue for the mechanism of action of its derivatives. The introduction of specific chemical moieties to the this compound core could potentially confer the ability to trigger apoptotic pathways in cancer cells.

Cytotoxic Effects on Cancer Cell Lines (In Vitro Studies)

The direct cytotoxic effects of this compound derivatives have been demonstrated in various cancer cell lines. A notable example is a series of 6-formylpyridyl urea derivatives that have been evaluated for their anti-hepatocellular carcinoma activity. nih.gov One of the lead compounds from this series, 8z , exhibited potent suppression of proliferation in several cell lines. nih.gov Specifically, it showed significant activity against Ba/F3 cells driven by wild-type FGFR4 and its resistant mutants (V550L and V550M), as well as in FGFR4-dependent hepatocellular carcinoma cell lines Hep3B and Huh7. nih.gov The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Cell Line | Compound | IC50 (nM) |

| Ba/F3-FGFR4WT | 8z | 1.2 |

| Ba/F3-FGFR4V550L | 8z | 13.5 |

| Ba/F3-FGFR4V550M | 8z | 64.5 |

| Hep3B | 8z | 15.0 |

| Huh7 | 8z | 20.4 |

These findings underscore the potent and selective cytotoxic nature of these this compound derivatives against specific cancer cell types.

Enzyme Inhibition Studies

The strategic design of enzyme inhibitors is a cornerstone of modern drug discovery. The unique chemical architecture of this compound derivatives makes them attractive candidates for targeting specific enzymes involved in disease pathogenesis.

Targeting Metabolic Pathways

As previously mentioned, derivatives of this compound have been successfully designed to target key enzymes in metabolic signaling pathways implicated in cancer. The development of 6-formylpyridyl urea derivatives as potent and selective reversible-covalent inhibitors of FGFR4 is a prime example. nih.gov These inhibitors function by disrupting the FGF19/FGFR4 signaling axis, which is aberrantly activated in a subset of hepatocellular carcinomas. nih.gov The representative compound 8z demonstrated excellent potency against both the wild-type FGFR4 and its clinically relevant gatekeeper mutants. nih.gov This targeted inhibition of a specific metabolic pathway highlights the therapeutic potential of this class of compounds.

| Enzyme/Mutant | Compound | IC50 (nM) |

| FGFR4WT | 8z | 16.3 |

| FGFR4V550L | 8z | 12.6 |

| FGFR4V550M | 8z | 57.3 |

Beta-Secretase Inhibition Research

Beta-secretase (BACE1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.gov Consequently, the development of BACE1 inhibitors is a major focus of research for neurodegenerative disorders. nih.govyoutube.com While there is extensive research on various chemical scaffolds as BACE1 inhibitors, including serotonin (B10506) derivatives, direct studies on this compound derivatives in this context are limited. nih.gov The general strategy in BACE1 inhibitor design involves creating molecules that can fit into the active site of the enzyme and block its activity. nih.gov The structural features of the picolinonitrile core could potentially be adapted to design novel BACE1 inhibitors, but this remains an area for future investigation.

Receptor Modulation Studies

Allosteric Modulation of M4 Muscarinic Acetylcholine (B1216132) Receptors

There is no specific information available in the searched scientific literature regarding the allosteric modulation of M4 muscarinic acetylcholine receptors by this compound derivatives. The M4 receptor is a recognized target for addressing neurological and psychiatric disorders, with research focusing on the development of positive allosteric modulators (PAMs) to enhance the receptor's response to acetylcholine. nih.govwikipedia.org This approach is pursued to achieve greater subtype selectivity compared to orthosteric agonists. nih.govnih.gov However, studies directly linking this compound derivatives to M4 receptor modulation have not been identified.

Implications for Neurological and Psychiatric Disorders

Given the absence of data on the interaction between this compound derivatives and M4 receptors, no direct implications for their use in neurological and psychiatric disorders can be drawn from the available literature. The M4 receptor's role in regulating cholinergic and dopaminergic neurotransmission makes it a promising target for conditions like schizophrenia and Parkinson's disease. nih.gov

Antimicrobial and Antiparasitic Activities

Specific studies detailing the antimicrobial or antiparasitic activities of this compound derivatives were not found in the conducted searches. The scientific community actively explores novel chemical scaffolds for antimicrobial and antiparasitic properties to combat growing resistance and treat neglected tropical diseases. nih.govnih.gov However, this compound does not appear as a prominent scaffold in the reviewed literature for these applications.

Design Strategies for Enhanced Biological Activity

While specific design strategies for enhancing the M4 receptor modulation or antimicrobial/antiparasitic activities of this compound derivatives are not available, insights can be drawn from a study on the telomerase inhibitory activity of related 6-formyl-pyridine-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Investigations

In a study focused on telomerase inhibition, a series of twenty-one 6-formyl-pyridine-2-carboxylate derivatives were synthesized and evaluated. elsevierpure.com The core structure involved the coupling of 6-formyl-2-carboxylic acid with various phenols, thiophenols, and anilines. The investigation revealed that the nature and substitution pattern of the ester or amide group significantly influenced the telomerase inhibitory activity.

The most potent compound identified was the 3,4-dichlorothiophenol (B146521) ester derivative. elsevierpure.com This suggests that the presence of a thiophenol moiety and di-substitution with electron-withdrawing chloro groups at the 3 and 4 positions of the phenyl ring are critical for high inhibitory activity against telomerase.

Influence of Structural Modifications on Therapeutic Efficacy

The therapeutic efficacy of these compounds was preliminarily assessed through their in vitro telomerase inhibitory activity. The structural modifications that led to the most potent in vitro activity involved the introduction of a dichlorinated thiophenol group.

Below is a data table summarizing the telomerase inhibitory activity of selected 6-formyl-pyridine-2-carboxylate derivatives from the study.

| Compound ID | R Group (Ester/Amide Moiety) | In Vitro Telomerase Inhibitory Activity (IC₅₀) |

| 9p | 3,4-Dichlorothiophenol | Highest Activity |

| Other derivatives | Various substituted phenols, thiophenols, and anilines | Varied Activity |

| Table 1: Telomerase inhibitory activity of selected 6-formyl-pyridine-2-carboxylate derivatives. The study highlighted compound 9p as the most potent but did not provide specific IC₅₀ values for all derivatives in the abstract. elsevierpure.com |

Isotopic Labeling for Metabolic Stability and Distribution Studies (e.g., Deuteration)

Isotopic labeling is a crucial technique in medicinal chemistry for investigating the metabolic fate of a compound. wikipedia.org By replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes (e.g., replacing hydrogen with deuterium), researchers can track the compound's absorption, distribution, metabolism, and excretion (ADME) profile without altering its fundamental chemical properties. researchgate.net This approach is particularly valuable for understanding metabolic stability.

Deuteration, the substitution of hydrogen with deuterium (B1214612), is a common strategy to enhance a drug's metabolic stability. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond, often mediated by cytochrome P450 (CYP) enzymes, can be slowed down by deuterium substitution at that specific position. This phenomenon, known as the kinetic isotope effect, can lead to a more favorable pharmacokinetic profile, including reduced metabolic clearance and increased half-life.

While specific studies on the isotopic labeling of this compound are not extensively documented in publicly available literature, the principles of this technique are broadly applicable to pyridine-containing compounds. The pyridine (B92270) scaffold is a common motif in many pharmaceuticals, and its metabolic stability is a key consideration in drug design. chemrxiv.orgnih.gov For a molecule like this compound, potential sites for deuteration could include the formyl proton or the protons on the pyridine ring. The choice of labeling site would depend on the anticipated primary routes of metabolism.

For instance, if the formyl group is susceptible to oxidation or reduction, labeling the formyl proton with deuterium could provide insights into the stability of this functional group. Similarly, if the pyridine ring is a target for hydroxylation, deuteration at specific ring positions could help to identify the sites of metabolic attack and potentially block unwanted metabolic pathways.

Below is a hypothetical data table illustrating how deuteration could be explored to improve the metabolic stability of a hypothetical derivative of this compound.

Table 1: Hypothetical Metabolic Stability of Deuterated this compound Derivatives in Human Liver Microsomes

| Compound | Site of Deuteration | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Parent Compound | None | 15 | 46.2 |

| Deutero-Compound A | Formyl-deuterium | 25 | 27.7 |

| Deutero-Compound B | Pyridine C4-deuterium | 18 | 38.5 |

| Deutero-Compound C | Pyridine C5-deuterium | 16 | 43.3 |

This table is illustrative and presents hypothetical data to demonstrate the potential impact of deuteration on metabolic stability.

Application in Biochemical Assays and Experimental Systems

Biochemical assays are essential tools for evaluating the biological activity of a compound and elucidating its mechanism of action. For derivatives of this compound, a variety of in vitro assays could be employed to screen for potential therapeutic applications. The specific assays would be dictated by the therapeutic target of interest.

Given that derivatives of similar pyridine structures have shown activity as enzyme inhibitors, it is plausible that derivatives of this compound could be evaluated in enzyme inhibition assays. elsevierpure.com For example, if a series of this compound derivatives were designed as kinase inhibitors, their potency would be determined using kinase activity assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In addition to enzyme inhibition, derivatives could be tested for their effects on other cellular processes, such as protein-protein interactions or receptor binding. For instance, if the compounds are designed to disrupt a specific protein-protein interaction, a proximity-based assay like a time-resolved fluorescence resonance energy transfer (TR-FRET) assay could be utilized.

The following table provides an example of the type of data that might be generated from the biological evaluation of hypothetical this compound derivatives in a biochemical assay.

Table 2: Hypothetical Kinase Inhibitory Activity of this compound Derivatives

| Compound Derivative | Target Kinase | IC₅₀ (nM) |

| Derivative 1 | Kinase X | 550 |

| Derivative 2 | Kinase X | 120 |

| Derivative 3 | Kinase X | 25 |

| Derivative 4 | Kinase Y | >10,000 |

| Derivative 5 | Kinase Y | 850 |

This table presents hypothetical data to illustrate the results that could be obtained from a biochemical screening of this compound derivatives.

The data from such assays are critical for establishing structure-activity relationships (SAR), guiding the optimization of lead compounds, and selecting candidates for further preclinical development.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The development of new and more efficient methods for synthesizing 6-formylpicolinonitrile is a primary focus of ongoing research. While established routes exist, future efforts will likely concentrate on pathways that offer improved yields, utilize milder reaction conditions, and employ more readily available and less hazardous starting materials. The exploration of mechanochemical synthesis, a solvent-free or low-solvent technique, presents a promising avenue for a more sustainable and scalable production process. researchgate.net This approach has demonstrated success in the synthesis of other complex heterocyclic structures, offering advantages such as shorter reaction times and simplified operational requirements. researchgate.net

Development of New Catalytic Applications

The inherent structural features of this compound, particularly the presence of a nitrile and an aldehyde group on a pyridine (B92270) ring, make it an attractive scaffold for the development of novel catalysts and ligands in catalysis. Future research will likely explore the catalytic activity of metal complexes derived from this compound in a variety of organic transformations. The ability to fine-tune the electronic and steric properties of the pyridine ring through substitution will be instrumental in designing catalysts with high selectivity and efficiency for specific reactions.

Advanced Ligand Design for Tailored Material Properties

The versatile coordination chemistry of the picolinonitrile framework allows for the design of sophisticated ligands for the construction of advanced materials. By modifying the this compound core, researchers can create ligands that, upon coordination to metal ions, self-assemble into metal-organic frameworks (MOFs), coordination polymers, and other supramolecular structures with tailored properties. Future work will focus on designing ligands that can impart specific functionalities to these materials, such as porosity for gas storage and separation, luminescence for sensing and imaging applications, or magnetic and electronic properties for advanced devices.

Comprehensive Mechanistic Studies of Biological Interactions

While the biological potential of this compound derivatives has been recognized, a comprehensive understanding of their mechanisms of action at the molecular level is still evolving. Future research will necessitate detailed mechanistic studies to identify specific biological targets and elucidate the pathways through which these compounds exert their effects. This will involve a combination of biochemical assays, structural biology techniques, and cell-based studies to map the interactions of this compound-based compounds with proteins, enzymes, and other biomolecules.

Computational-Experimental Synergy in this compound Research

The integration of computational modeling with experimental studies is poised to accelerate progress in this compound research. Density functional theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This synergy will be crucial for predicting the properties of new compounds, guiding the design of synthetic targets, and interpreting experimental results, thereby streamlining the discovery and development of new applications.

Addressing Scalability and Sustainability in Chemical Synthesis

For this compound and its derivatives to find widespread practical use, challenges related to the scalability and sustainability of their synthesis must be addressed. Future research will need to focus on developing processes that are not only efficient on a laboratory scale but can also be translated into large-scale industrial production. This includes the use of greener solvents, the development of catalytic processes to minimize waste, and the optimization of reaction conditions to reduce energy consumption. The principles of green chemistry will be paramount in designing synthetic routes that are both economically viable and environmentally responsible. rsc.org Mechanochemical approaches, for instance, have shown promise for significantly improving yields and reducing process mass intensity in the synthesis of complex molecules, offering a potential blueprint for the sustainable production of this compound. researchgate.net

Q & A